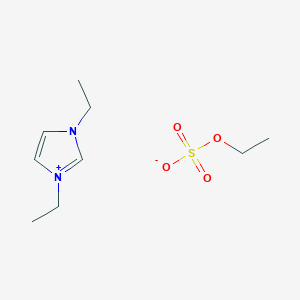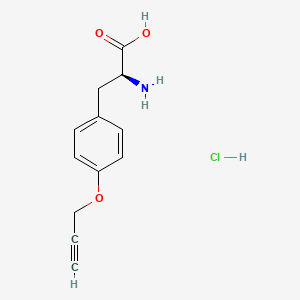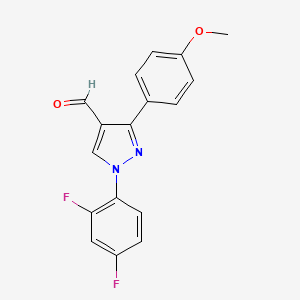
1,3,5-Trichloro-2-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trichloro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl3O and a molecular weight of 239.53 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1,3,5-Trichloro-2-isopropoxybenzene is 1S/C9H9Cl3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1,3,5-Trichloro-2-isopropoxybenzene is a liquid in its physical form . It has a molecular weight of 239.53 .科学的研究の応用
End-Quenching in Polymerization
Alkoxybenzenes, including isopropoxybenzene derivatives, play a significant role in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. These compounds effectively terminate polymerization reactions, allowing for the direct chain end functionalization of polymers. The process demonstrates high efficiency across a temperature range from -70 to -30 °C, highlighting the versatility of isopropoxybenzene derivatives in polymer synthesis (Morgan, Martínez-Castro, & Storey, 2010).
Aerobic Oxidation Catalysts
Research into the aerobic oxidation of triisopropylbenzene, a close relative of 1,3,5-Trichloro-2-isopropoxybenzene, has revealed efficient oxidation in the presence of N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN). This method provides a facile approach for the synthesis of phenol derivatives, showcasing the potential for using isopropoxybenzene derivatives as substrates in the preparation of pharmaceuticals and other fine chemicals (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
Eco-friendly Nitration Methodology
The synthesis of nitroxyethylnitramino derivatives from compounds structurally related to 1,3,5-Trichloro-2-isopropoxybenzene using an eco-friendly nitrating agent under microwave irradiation demonstrates an innovative approach to green chemistry. This method yields high-energy materials (HEMs) with potential applications in the synthesis of explosives and propellants, highlighting the relevance of isopropoxybenzene derivatives in the development of environmentally friendly synthetic routes (Badgujar et al., 2008).
Covalent Organic Frameworks
Isopropoxybenzene derivatives serve as building blocks in the synthesis of covalent organic frameworks (COFs), which are materials with significant potential in gas storage, catalysis, and electronic applications. The formation of hydrazone linkages in COFs using isopropoxybenzene derivatives illustrates the adaptability of these compounds in creating porous materials with high chemical and thermal stability (Uribe-Romo et al., 2011).
Advanced Material Synthesis
The selective defluorination of chloro- and fluoro-substituted benzene derivatives, akin to 1,3,5-Trichloro-2-isopropoxybenzene, in the presence of sodium azide, facilitates the synthesis of triazido compounds. These compounds are valuable as photoactive cross-linking agents for polymer chemistry and as precursors in the synthesis of organic magnetic materials, underscoring the broad utility of isopropoxybenzene derivatives in advanced material synthesis (Chapyshev & Chernyak, 2013).
特性
IUPAC Name |
1,3,5-trichloro-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHLOECEBHAJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-(propan-2-yloxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)







![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)
![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)


![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)